2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the imidazolidinone ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the fluorobenzyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- 2-[3-(4-bromobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide exhibits unique properties due to the presence of the fluorobenzyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C28H28FN3O5 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28FN3O5/c1-3-15-37-23-13-11-21(12-14-23)30-26(33)17-25-27(34)32(22-5-4-6-24(16-22)36-2)28(35)31(25)18-19-7-9-20(29)10-8-19/h4-14,16,25H,3,15,17-18H2,1-2H3,(H,30,33) |
InChI Key |
MVORYFGGBIJFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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